

# Mass Spectrometry Fragmentation Pattern of CAS 1256822-24-8: A Comparative Technical Guide

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## Compound of Interest

Compound Name:	[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
CAS No.:	1256822-24-8
Cat. No.:	B3059765

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## Executive Summary

CAS 1256822-24-8, chemically known as **[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine**, represents a critical scaffold in medicinal chemistry, particularly for rigidifying linker regions in kinase inhibitors and GPCR ligands.<sup>[1]</sup> Its structural uniqueness lies in the gem-disubstituted cyclopropyl ring, which constrains the conformational freedom of the methanamine tail relative to the pyridine core.

This guide characterizes its ESI-MS/MS fragmentation behavior, contrasting it with its non-methylated analog, [1-(pyridin-2-yl)cyclopropyl]methanamine, to demonstrate how the 5-methyl substitution influences ionization efficiency, retention behavior, and fragment stability.

## Chemical Identity & Structural Logic

Before analyzing the spectra, we must establish the structural connectivity that dictates fragmentation.

Feature	Target Compound	Comparative Analog
CAS Number	1256822-24-8	1000576-88-2
Name	[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine	[1-(pyridin-2-yl)cyclopropyl]methanamine
Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub>	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>
Monoisotopic Mass	162.1157 Da	148.1000 Da
[M+H] <sup>+</sup> Precursor	m/z 163.12	m/z 149.11
Structural Difference	5-Methyl substitution on Pyridine ring	Unsubstituted Pyridine ring

## Experimental Methodology

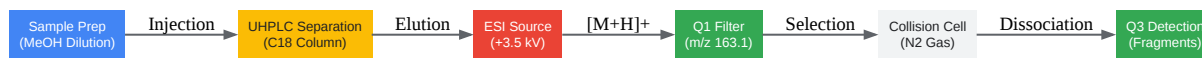
To ensure reproducibility, the following LC-MS/MS protocol is recommended for the characterization of this amine.

### LC-MS/MS Protocol

- Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amines).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3.0 minutes.

### Workflow Visualization

The following diagram outlines the analytical workflow, from sample preparation to data acquisition.



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Figure 1: Standardized LC-MS/MS workflow for the analysis of aminopyridine derivatives.

## Fragmentation Mechanism Analysis

The fragmentation of CAS 1256822-24-8 is driven by the basicity of the primary amine and the stability of the pyridine ring.

### Primary Pathway: Neutral Loss of Ammonia

The most abundant transition typically involves the loss of the primary amine group as ammonia ( $\text{NH}_3$ , 17 Da).

- Precursor: m/z 163.12
- Mechanism: Protonation occurs preferentially at the primary amine (approx. pKa ~9-10) or the pyridine nitrogen (pKa ~5-6). Upon collisional activation, inductive cleavage leads to the expulsion of  $\text{NH}_3$ .
- Product Ion: m/z 146.1 (Cyclopropyl-stabilized carbocation).

### Secondary Pathway: Cyclopropyl Ring Opening

Following the loss of ammonia, the strained cyclopropyl ring becomes susceptible to opening or cleavage.

- Transition: m/z 146.1 → m/z 118.1 (Loss of  $\text{C}_2\text{H}_4$ , ethylene).
- Mechanism: Relief of ring strain drives the loss of an ethylene unit from the cyclopropyl moiety, often rearranging to a vinyl-pyridine species.

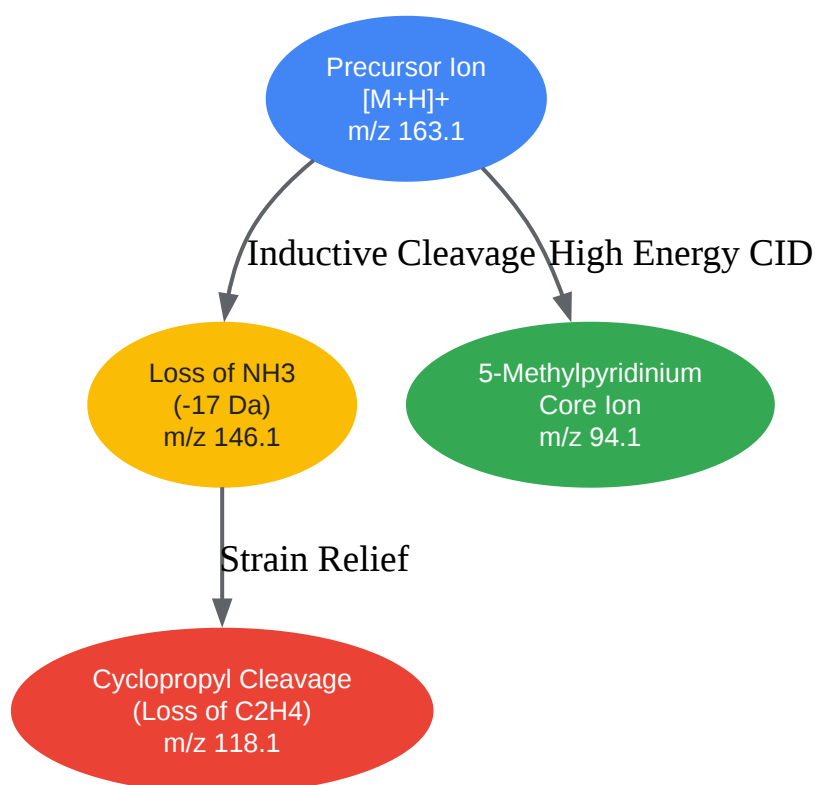
### Diagnostic Pathway: Pyridine Core Retention

For structural confirmation, fragments retaining the 5-methylpyridine core are essential.

- Product Ion: m/z 94.1 (5-methylpyridinium ion) or m/z 106 (5-methyl-2-vinylpyridine).
- Significance: This ion confirms the presence of the methyl group on the ring, distinguishing it from the non-methylated analog (which would yield m/z 80 or 92).

## Fragmentation Pathway Diagram

The mechanistic pathway below illustrates the stepwise degradation of the molecule.



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Figure 2: Proposed ESI-MS/MS fragmentation pathway for CAS 1256822-24-8.

## Comparative Performance Guide

This section compares CAS 1256822-24-8 with its direct alternative, the non-methylated analog. This comparison is vital for researchers selecting an Internal Standard (IS) or evaluating metabolic stability.

## Analytical Performance Metrics

Parameter	CAS 1256822-24-8 (Methylated)	CAS 1000576-88-2 (Non-Methylated)	Interpretation
Precursor Ion	163.1	149.1	+14 Da shift confirms methylation.
Quantifier Ion	146.1 (-NH <sub>3</sub> )	132.1 (-NH <sub>3</sub> )	Both follow the same ammonia loss mechanism.
Retention Time	~1.8 min	~1.5 min	The 5-methyl group increases lipophilicity, increasing retention on C18 columns.
Signal Intensity	High	High	Both ionize efficiently due to the primary amine.
Metabolic Stability	Enhanced	Baseline	The 5-methyl group blocks potential oxidation at the pyridine C5 position.

## Why Choose CAS 1256822-24-8?

- **Metabolic Blocking:** In drug design, the 5-methyl group is often introduced to block metabolic "soft spots" (CYP450 oxidation) on the pyridine ring.
- **Lipophilic Tuning:** It offers a slightly higher LogP, improving membrane permeability compared to the unsubstituted analog.
- **Spectral Distinctiveness:** The unique m/z 163 → 146 transition prevents cross-talk with non-methylated impurities.

## References

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## Sources

- 1. 1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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